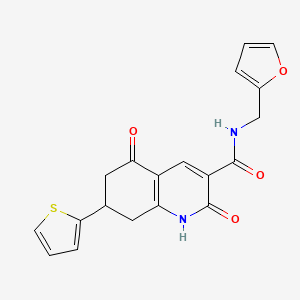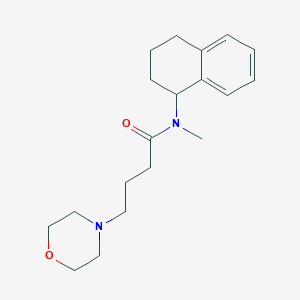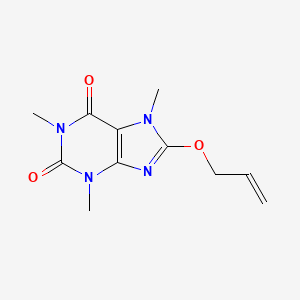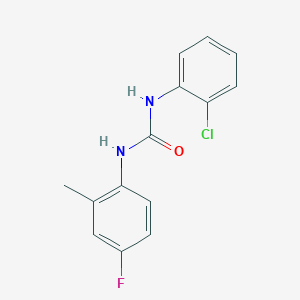
1-(2-bromo-3-phenyl-2-propen-1-yl)-4-(2,3-dimethylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-bromo-3-phenyl-2-propen-1-yl)-4-(2,3-dimethylphenyl)piperazine, commonly known as BPP, is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit interesting pharmacological properties, making it a promising candidate for the development of new drugs.
作用机制
The exact mechanism of action of BPP is not fully understood. However, it has been suggested that BPP acts by modulating the activity of various neurotransmitters such as dopamine, serotonin, and glutamate. BPP has been found to inhibit the reuptake of dopamine and serotonin, resulting in increased levels of these neurotransmitters in the brain. This, in turn, leads to the activation of various signaling pathways, resulting in the observed pharmacological effects.
Biochemical and Physiological Effects:
BPP has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. BPP has also been found to possess potent analgesic properties by inhibiting the activity of pain-sensing neurons. Moreover, BPP has been found to possess anticonvulsant properties by modulating the activity of various ion channels in the brain. Additionally, BPP has been found to possess potent antioxidant properties by scavenging free radicals and preventing oxidative damage.
实验室实验的优点和局限性
BPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Moreover, BPP has been extensively studied, and its pharmacological properties are well established, making it a reliable compound for research. However, BPP also has some limitations. It is a relatively new compound, and its long-term effects are not fully understood. Moreover, the exact mechanism of action of BPP is not fully understood, making it challenging to develop drugs based on this compound.
未来方向
There are several future directions for research on BPP. One potential direction is the development of drugs based on BPP for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is the investigation of the effects of BPP on the gut-brain axis, as it has been suggested that BPP may have a role in regulating gut function. Moreover, the development of new synthetic methods for BPP and the investigation of its potential use in combination therapy with other drugs are also potential future directions for research on BPP.
Conclusion:
In conclusion, 1-(2-bromo-3-phenyl-2-propen-1-yl)-4-(2,3-dimethylphenyl)piperazine, commonly known as BPP, is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. BPP has been found to exhibit interesting pharmacological properties, making it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of BPP and its potential therapeutic applications.
合成方法
The synthesis of BPP involves the reaction of 1-bromo-3-phenylprop-2-en-1-one with 1-(2,3-dimethylphenyl)piperazine in the presence of a base. This reaction yields BPP as a white solid with a melting point of 143-145°C. The purity of the compound can be determined using various techniques such as HPLC, NMR, and IR spectroscopy.
科学研究应用
BPP has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and anticonvulsant activities. BPP has also been investigated for its potential use in the treatment of depression, anxiety, and schizophrenia. Moreover, BPP has been found to possess potent antioxidant and neuroprotective properties, making it a promising candidate for the development of drugs for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
1-[(Z)-2-bromo-3-phenylprop-2-enyl]-4-(2,3-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2/c1-17-7-6-10-21(18(17)2)24-13-11-23(12-14-24)16-20(22)15-19-8-4-3-5-9-19/h3-10,15H,11-14,16H2,1-2H3/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNRXNREERCZSR-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC(=CC3=CC=CC=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C/C(=C/C3=CC=CC=C3)/Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[methyl(pyridin-2-ylmethyl)amino]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide](/img/structure/B5371392.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-{[3-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}-3-piperidinol](/img/structure/B5371401.png)

![N-(3-methoxyphenyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5371415.png)


![5-amino-3-[1-cyano-2-(4-isopropyl-3-nitrophenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5371440.png)
![2-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]methyl}-3,5-dimethylpyridin-4(1H)-one](/img/structure/B5371448.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(4-isopropyl-1,3-thiazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5371453.png)
![1'-[(5-fluoropyridin-2-yl)carbonyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5371457.png)
![1-{1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5371468.png)
![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5371480.png)
